Enhanced α2-Adrenoceptor Selectivity Over Benzylamine: Direct Ki Comparison in hPNMT Assays
The thienopyridine core confers superior selectivity for the α2-adrenoceptor compared to the benzylamine benchmark. In a head-to-head assay, 3-thienylmethylamine (compound 18) exhibited an hPNMT Ki of 110 ± 10 µM and an α2-adrenoceptor Ki of 32 ± 7 µM (selectivity ratio 0.29), while benzylamine (compound 15) showed hPNMT Ki 170 ± 10 µM and α2 Ki 20 ± 1 µM (selectivity ratio 0.12) [1].
| Evidence Dimension | Inhibitory potency (Ki) and selectivity for hPNMT vs. α2-adrenoceptor |
|---|---|
| Target Compound Data | 3-Thienylmethylamine (18): hPNMT Ki 110 ± 10 µM; α2 Ki 32 ± 7 µM; Selectivity (α2/hPNMT) 0.29 |
| Comparator Or Baseline | Benzylamine (15): hPNMT Ki 170 ± 10 µM; α2 Ki 20 ± 1 µM; Selectivity 0.12 |
| Quantified Difference | 2.4-fold higher selectivity for α2-adrenoceptor; 1.5-fold greater hPNMT potency |
| Conditions | Radiometric enzyme inhibition assay using recombinant human PNMT and [3H]SAM as methyl donor; α2 binding determined by competition with [3H]rauwolscine in rat cortical membranes |
Why This Matters
This quantifiable selectivity advantage directly impacts off-target liability profiles in CNS drug discovery programs targeting epinephrine biosynthesis.
- [1] Grunewald GL, et al. Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase. Bioorg Med Chem. 2008;16(1):542-559. Table 2, compounds 15 and 18. doi:10.1016/j.bmc.2007.08.066. View Source
